2-(1-Adamantyl)-N-methylethylamine
Description
Properties
CAS No. |
52582-90-8 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3 |
InChI Key |
QPHKFMOPPHRCKW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(1-Adamantyl)-N-methylethylamine with similar adamantane-containing amines and related compounds:
Key Observations :
- Lipophilicity: Adamantyl derivatives exhibit higher logP values than non-adamantyl analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethylamine), enhancing blood-brain barrier permeability .
- Stability : Adamantyl amines generally show greater thermal and oxidative stability due to the rigid hydrocarbon cage .
Spectroscopic Characterization
- IR Spectroscopy : Adamantyl C–H stretches appear at 2905–2850 cm⁻¹, while N–H stretches in amines are observed near 3300 cm⁻¹ (absent in N-methyl derivatives) .
- ¹H NMR : Adamantyl protons resonate as broad singlets (δ 1.72–2.09 ppm), while N-methyl groups in this compound appear as a singlet near δ 2.20 ppm .
- 13C NMR : The adamantyl quaternary carbons appear at δ 27–46 ppm, with N-methyl carbons at δ 30–35 ppm .
Preparation Methods
Preparation of Brominated Adamantane Precursors
The synthesis typically begins with brominated adamantane derivatives. For instance, 1-bromoadamantane serves as a key intermediate, synthesized via radical bromination of adamantane using bromine in the presence of Lewis acids or UV light. Alternatively, 1-bromomethyladamantane is prepared by treating 1-hydroxymethyladamantane with triphenylphosphine and bromine in dimethylformamide (DMF), achieving yields of 70–85%.
Formation of the Ethylamine Side Chain
A Grignard reagent derived from 1-bromoadamantane is reacted with acetaldehyde to form 2-(1-adamantyl)propan-2-ol , which undergoes dehydration to yield 2-(1-adamantyl)propene . Subsequent hydroboration-oxidation introduces a primary alcohol, which is converted to the corresponding amine via a Gabriel synthesis or Hofmann degradation. Finally, reductive methylation using formaldehyde and sodium cyanoborohydride introduces the N-methyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | Br₂, AlCl₃, 40°C, 12 h | 78 | |
| Grignard Formation | Mg, Et₂O, reflux | 92 | |
| Reductive Methylation | CH₂O, NaBH₃CN, MeOH, 0°C | 67 |
Ritter Reaction-Mediated Amide Formation
Intermediate Amide Synthesis
The Ritter reaction between 1-bromoadamantane and formamide in concentrated sulfuric acid produces N-(1-adamantyl)formamide at 85°C for 5.5 hours, achieving a 94% yield. This method circumvents the need for toxic cyanide reagents traditionally used in Strecker syntheses.
Hydrolysis to Primary Amine
The formamide intermediate is hydrolyzed using 19.46% hydrochloric acid under reflux to yield 1-adamantylamine hydrochloride . To introduce the ethyl side chain, the amine is alkylated with ethyl bromide in the presence of potassium carbonate, followed by N-methylation using iodomethane.
Optimized Parameters:
Reductive Amination of Ketone Intermediates
Synthesis of 2-(1-Adamantyl)propan-2-one
Oxidation of 2-(1-adamantyl)propan-2-ol with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone. Alternatively, Friedel-Crafts acylation of adamantane with acetyl chloride produces 1-acetyladamantane, which is reduced to the alcohol and subsequently oxidized.
Reductive Methylation
The ketone undergoes reductive amination with methylamine and sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This one-pot method avoids isolation of the intermediate imine, achieving a 74% yield of the target amine.
Reaction Scheme:
Comparative Analysis of Methodologies
Yield and Scalability
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC with solvent systems like chloroform/acetone (6:1) or benzene/methanol (7:1) .
- Purify products via recrystallization (e.g., isopropanol) and confirm purity with microelemental analysis (C, H, N) .
Which spectroscopic and analytical techniques are critical for characterizing adamantyl-containing amines?
Answer:
- 1H and 13C NMR : Use deuterated solvents (DMSO-d6, CDCl3) with TMS as an internal standard. Adamantyl protons appear as distinct singlets (δ ~1.6–2.2 ppm), while methylamine groups show signals near δ 2.2–2.5 ppm .
- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- X-ray crystallography : Resolve adamantyl geometry and confirm stereochemistry .
- Microelemental analysis : Validate empirical formulas (e.g., C17H20N2O2) with <0.4% deviation .
How does the adamantyl group influence the biological activity of its derivatives?
Answer:
The adamantyl moiety enhances:
- Lipophilicity and membrane permeability : Due to its rigid, hydrophobic structure, improving cellular uptake .
- Metabolic stability : Resistance to enzymatic degradation prolongs activity .
- Toxicity reduction : Observed in benzimidazole derivatives, where adamantyl attachment lowered cytotoxicity while retaining antiviral activity .
Q. Methodological validation :
- Compare analogs with/without adamantyl in bioassays (e.g., antimicrobial, antiviral screens) .
- Use logP measurements and molecular dynamics simulations to correlate structure with bioavailability .
How can researchers resolve discrepancies in reported solubility or melting points of adamantyl derivatives?
Answer:
- Solubility testing : Use a range of solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Adamantyl compounds are typically insoluble in water but soluble in organic solvents .
- Melting point analysis : Employ differential scanning calorimetry (DSC) for high-precision measurements. For example, adamantyl-Schiff bases show sharp melting points (e.g., 117–118°C) due to crystalline stability .
- Purity verification : Cross-check with HPLC or GC-MS to rule out impurities affecting physical properties .
What advanced strategies are used to study the reactivity of adamantyl amines in catalytic or asymmetric syntheses?
Answer:
- Catalytic applications : Synthesize chromium(III) complexes with adamantyl-substituted ligands for enantioselective hetero-Diels-Alder reactions (e.g., 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde derivatives) .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe reaction pathways in nucleophilic substitutions .
- Functionalization : Introduce azide or thiol groups (e.g., via nitration or Mitsunobu reactions) for click chemistry or bioconjugation .
How can contradictory biological activity data for adamantyl derivatives be addressed?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC50 comparisons) .
- Dose-response curves : Ensure linearity (R² >0.95) across multiple concentrations to validate potency claims .
- Structural analogs : Test minor structural variations (e.g., N-methyl vs. N-ethyl) to isolate adamantyl-specific effects .
What safety precautions are critical when handling adamantyl amines in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
